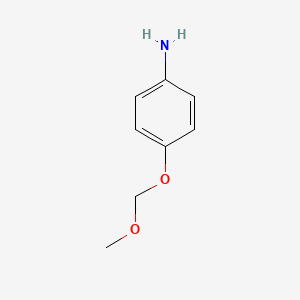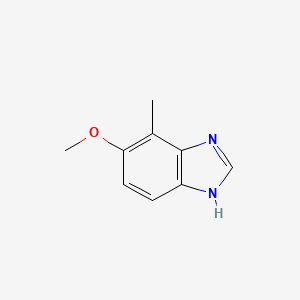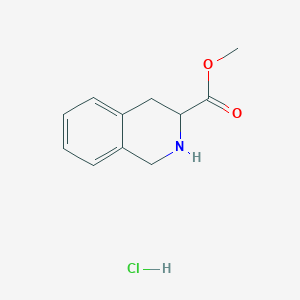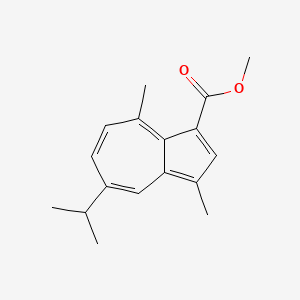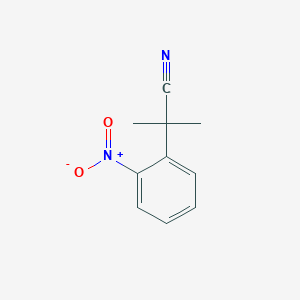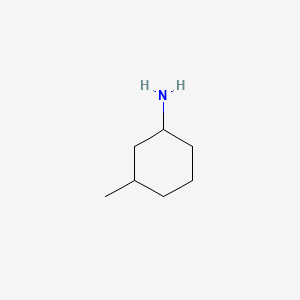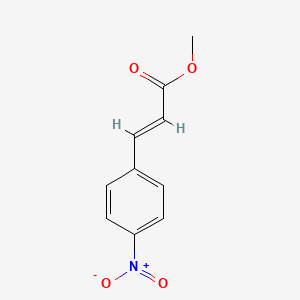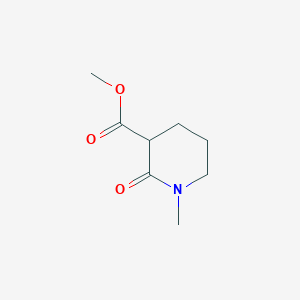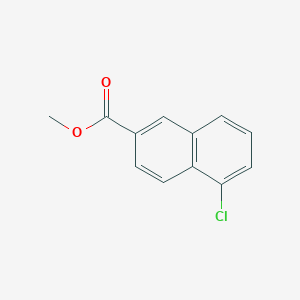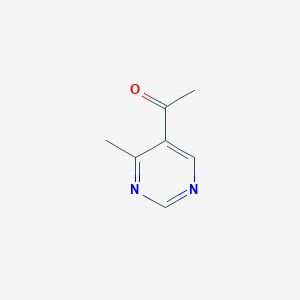
3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid
描述
The compound “3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid” is likely a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of the carboxylic acid group (-COOH) and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a methyl group (-CH3) attached indicates that this compound may have properties similar to other carboxylic acids and aromatic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine . The phenyl group with the methyl substituent could be introduced through a variety of methods, such as a Friedel-Crafts alkylation . The carboxylic acid group could be introduced through oxidation of a corresponding alcohol or aldehyde group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the phenyl ring with a methyl substituent, and the carboxylic acid group . The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As a carboxylic acid, this compound would be expected to undergo reactions typical of this class of compounds, such as reactions with bases to form salts, reactions with alcohols to form esters, and decarboxylation reactions . The aromatic ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As a carboxylic acid, it would be expected to exhibit the acidic properties typical of this group. The presence of the aromatic rings could contribute to its stability and possibly its solubility in organic solvents .科学研究应用
Urease Inhibition
Urease is an enzyme responsible for various health issues, including kidney stone formation, hepatic coma, and peptic ulcers. Researchers have synthesized a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids containing this compound. These hybrids exhibit potent anti-urease activity, with IC50 values ranging from 0.0019 μM to 0.0532 μM . Their inhibitory effects surpass those of the standard thiourea (IC50 = 4.7455 μM).
Suzuki–Miyaura Coupling
The Suzuki–Miyaura cross-coupling reaction is a versatile method for forming carbon–carbon bonds. Researchers have explored the use of boron reagents in this context. While not directly related to our compound, understanding its role in such reactions contributes to the broader field of organic synthesis .
Catalytic Protodeboronation
In the realm of organic synthesis, protodeboronation reactions play a crucial role. Although not specifically studied for our compound, boron ate complexes (formed using less nucleophilic boron reagents) have been employed to achieve efficient transformations. These reactions can lead to the synthesis of diverse molecules, including heterocycles .
作用机制
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to diverse pharmacological effects
Biochemical Pathways
It is known that pyrazole derivatives can influence various biochemical pathways, leading to a wide range of biological activities
Result of Action
It is known that pyrazole derivatives can have diverse molecular and cellular effects, including antiviral, anti-inflammatory, and anticancer activities
Action Environment
The action of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid can be influenced by various environmental factors. For example, the compound’s stability, efficacy, and action can be affected by factors such as temperature, pH, and the presence of other substances
安全和危害
未来方向
属性
IUPAC Name |
3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-4-2-3-5-8(7)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLFDODDOGJUGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398548 | |
| Record name | 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
890621-41-7 | |
| Record name | 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



